molecular formula C8H18N2 B092334 N,N'-Diethyl-2-butene-1,4-diamine CAS No. 112-21-0

N,N'-Diethyl-2-butene-1,4-diamine

Cat. No.: B092334
CAS No.: 112-21-0
M. Wt: 142.24 g/mol
InChI Key: YWWSWEIXJXYQJB-UHFFFAOYSA-N
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Description

2-Butene-1,4-diamine, N,N’-diethyl- is an organic compound with the molecular formula C8H18N2. It is a colorless liquid that features both amine and alkene functional groups. This compound is known for its low toxicity and is soluble in organic solvents such as alcohols and ethers but insoluble in water .

Preparation Methods

2-Butene-1,4-diamine, N,N’-diethyl- is typically synthesized through the aldol condensation reaction of diethyl succinate with ethylenediamine under basic conditions. The reaction is carried out in ethanol as a solvent . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Butene-1,4-diamine, N,N’-diethyl- undergoes various chemical reactions, including:

Scientific Research Applications

2-Butene-1,4-diamine, N,N’-diethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butene-1,4-diamine, N,N’-diethyl- involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Butene-1,4-diamine, N,N’-diethyl- can be compared with similar compounds such as:

2-Butene-1,4-diamine, N,N’-diethyl- stands out due to its unique combination of amine and alkene functional groups, making it versatile for various chemical transformations and applications.

Properties

CAS No.

112-21-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N'-diethylbut-2-ene-1,4-diamine

InChI

InChI=1S/C8H18N2/c1-3-9-7-5-6-8-10-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

YWWSWEIXJXYQJB-UHFFFAOYSA-N

Isomeric SMILES

CCNC/C=C/CNCC

SMILES

CCNCC=CCNCC

Canonical SMILES

CCNCC=CCNCC

23028-85-5
112-21-0

Pictograms

Corrosive

Origin of Product

United States

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